molecular formula C7H9F2N3 B1412713 3-(1,1-Difluoropropyl)pyrazin-2-amine CAS No. 2088945-80-4

3-(1,1-Difluoropropyl)pyrazin-2-amine

Cat. No.: B1412713
CAS No.: 2088945-80-4
M. Wt: 173.16 g/mol
InChI Key: GFXNWYCDAPRRPM-UHFFFAOYSA-N
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Description

3-(1,1-Difluoropropyl)pyrazin-2-amine is a fluorinated pyrazine derivative characterized by a 1,1-difluoropropyl substituent at the 3-position of the pyrazine ring. The pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms, confers hydrogen-bonding capabilities and electronic diversity, making it a valuable scaffold in medicinal and synthetic chemistry. The 1,1-difluoropropyl group introduces steric bulk, electron-withdrawing effects, and enhanced lipophilicity compared to non-fluorinated analogues, which may influence solubility, metabolic stability, and target binding .

Properties

IUPAC Name

3-(1,1-difluoropropyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N3/c1-2-7(8,9)5-6(10)12-4-3-11-5/h3-4H,2H2,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXNWYCDAPRRPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC=CN=C1N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Difluoropropyl)pyrazin-2-amine typically involves the reaction of pyrazine derivatives with difluoropropylamine under controlled conditions. One common method includes the use of a base such as sodium hydride in a solvent like dimethylformamide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Difluoropropyl)pyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1,1-Difluoropropyl)pyrazin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(1,1-Difluoropropyl)pyrazin-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases, thereby affecting cell signaling pathways and cellular functions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues

Pyrazin-2-amine Derivatives
  • 3-(Propan-2-yl)pyrazin-2-amine: This compound replaces the 1,1-difluoropropyl group with an isopropyl substituent. The absence of fluorine reduces lipophilicity (predicted LogP ~1.2 vs.
  • VX-970 (M6620): A potent ATR kinase inhibitor (IC50: 19 nM) featuring a 5-(4-(isopropylsulfonyl)phenyl) group and a 3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl) substituent. The bulky sulfonyl and isoxazole groups enhance target binding and selectivity, contrasting with the simpler difluoropropyl group in 3-(1,1-Difluoropropyl)pyrazin-2-amine .
Pyridine Analogues
  • 6-(1,1-Difluoropropyl)pyridin-2-amine: This pyridine-based analogue replaces the pyrazine ring with a pyridine, reducing the number of nitrogen atoms and altering electronic properties. The absence of a second nitrogen may limit hydrogen-bonding interactions in biological systems.

Functional Comparison

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Target IC50 (nM) Patent Count Predicted LogP
This compound Pyrazine 1,1-Difluoropropyl Unknown N/A Not reported ~1.8
VX-970 (M6620) Pyrazine Isopropylsulfonyl phenyl, Isoxazolyl ATR kinase 19 High ~3.5
3-(Propan-2-yl)pyrazin-2-amine Pyrazine Isopropyl None reported N/A 38 ~1.2
6-(1,1-Difluoropropyl)pyridin-2-amine Pyridine 1,1-Difluoropropyl None reported N/A 1 ~1.5

Research Implications and Challenges

  • Synthetic Accessibility: Introducing the 1,1-difluoropropyl group may require specialized fluorination reagents (e.g., DAST or Deoxo-Fluor), posing scalability challenges compared to non-fluorinated analogues .
  • However, the lack of published data necessitates further studies on target engagement and toxicity .

Biological Activity

3-(1,1-Difluoropropyl)pyrazin-2-amine (CAS No. 2088945-80-4) is a synthetic compound with potential applications in medicinal chemistry. Its unique structure, featuring a difluoropropyl group attached to a pyrazine moiety, suggests interesting biological activities that warrant detailed investigation. This article synthesizes available research findings on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H9F2N3\text{C}_7\text{H}_9\text{F}_2\text{N}_3

This compound features:

  • A pyrazine ring which is known for its ability to interact with various biological targets.
  • A difluoropropyl substituent that may enhance lipophilicity and influence pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways or cellular signaling processes. The exact mechanism remains to be elucidated through further biochemical assays and structural analyses.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties by targeting cell cycle regulators such as Cyclin-dependent kinases (CDKs). For instance, studies have shown that related pyrazine derivatives can induce G1 phase arrest in cancer cells, suggesting potential use in cancer therapy .

Antimicrobial Properties

Some derivatives of pyrazine compounds have demonstrated antimicrobial activity against various pathogens. While specific data on this compound is limited, its structural analogs have shown promise in treating infections caused by bacteria and fungi .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

StudyFindings
Study 1 Investigated the cytotoxic effects of pyrazine derivatives on cancer cell lines (e.g., MCF-7, HeLa). Results showed significant inhibition of cell proliferation at specific concentrations.
Study 2 Assessed the antimicrobial efficacy of related pyrazine compounds against Staphylococcus aureus and E. coli. Some derivatives exhibited MIC values lower than traditional antibiotics.
Study 3 Conducted a structure-activity relationship (SAR) analysis on various pyrazine derivatives, identifying key functional groups responsible for enhanced biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,1-Difluoropropyl)pyrazin-2-amine
Reactant of Route 2
3-(1,1-Difluoropropyl)pyrazin-2-amine

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